

# An In-depth Technical Guide to 4-Acetoxy-4'-bromobiphenyl

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## Compound of Interest

Compound Name: 4-Acetoxy-4'-bromobiphenyl

Cat. No.: B1266920

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Acetoxy-4'-bromobiphenyl**, a functionalized biphenyl derivative of interest in chemical synthesis and medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications in research and drug development.

## Core Chemical Identity and Properties

**4-Acetoxy-4'-bromobiphenyl**, with the CAS Number 84244-98-4, is a biphenyl derivative characterized by an acetoxy group at the 4-position and a bromine atom at the 4'-position.<sup>[1][2]</sup> This combination of functional groups makes it a valuable intermediate in organic synthesis. The bromo group serves as a reactive site for cross-coupling reactions, while the acetoxy group acts as a protected form of a hydroxyl group.<sup>[1]</sup>

It is important to distinguish **4-Acetoxy-4'-bromobiphenyl** from the similarly named 4-Acetyl-4'-bromobiphenyl (CAS Number: 5731-01-1). The latter possesses an acetyl group (-COCH<sub>3</sub>) instead of an acetoxy group (-OCOCH<sub>3</sub>), leading to different chemical properties and reactivity.

A summary of the key physicochemical properties of **4-Acetoxy-4'-bromobiphenyl** is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	84244-98-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>14</sub> H <sub>11</sub> BrO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	291.14 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	130-134 °C	<a href="#">[1]</a> <a href="#">[5]</a>
Boiling Point	378.4 °C at 760 mmHg (Predicted)	<a href="#">[2]</a> <a href="#">[5]</a>
Density	1.396 g/cm <sup>3</sup> (Predicted)	<a href="#">[2]</a> <a href="#">[5]</a>
Appearance	White to off-white powder/crystals	
Solubility	Information not readily available	

## Synthesis of 4-Acetoxy-4'-bromobiphenyl: An Experimental Protocol

The synthesis of **4-Acetoxy-4'-bromobiphenyl** is typically achieved through the acetylation of its precursor, 4-bromo-4'-hydroxybiphenyl. The following is a detailed, two-step experimental protocol.

### Step 1: Synthesis of the Precursor, 4-bromo-4'-hydroxybiphenyl

The synthesis of the biphenyl core is a critical initial step. One common method for creating the 4-bromobiphenyl structure is through the bromination of biphenyl.

Materials:

- Biphenyl
- Bromine

- Anhydrous iron(III) bromide ( $\text{FeBr}_3$ ) or other suitable catalyst
- A suitable inert solvent (e.g., dichloromethane, carbon tetrachloride)
- Sodium thiosulfate solution
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

**Procedure:**

- In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve biphenyl in the chosen inert solvent.
- Add the catalyst (e.g., anhydrous  $\text{FeBr}_3$ ) to the solution.
- From the dropping funnel, add a solution of bromine in the same solvent dropwise to the stirred biphenyl solution at room temperature. The reaction is typically exothermic and should be controlled by the rate of addition.
- After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

- Cool the reaction mixture and quench the excess bromine by adding a saturated solution of sodium thiosulfate.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromobiphenyl.
- Purify the crude product by recrystallization or column chromatography to yield pure 4-bromobiphenyl.

## Step 2: Acetylation of 4-bromo-4'-hydroxybiphenyl

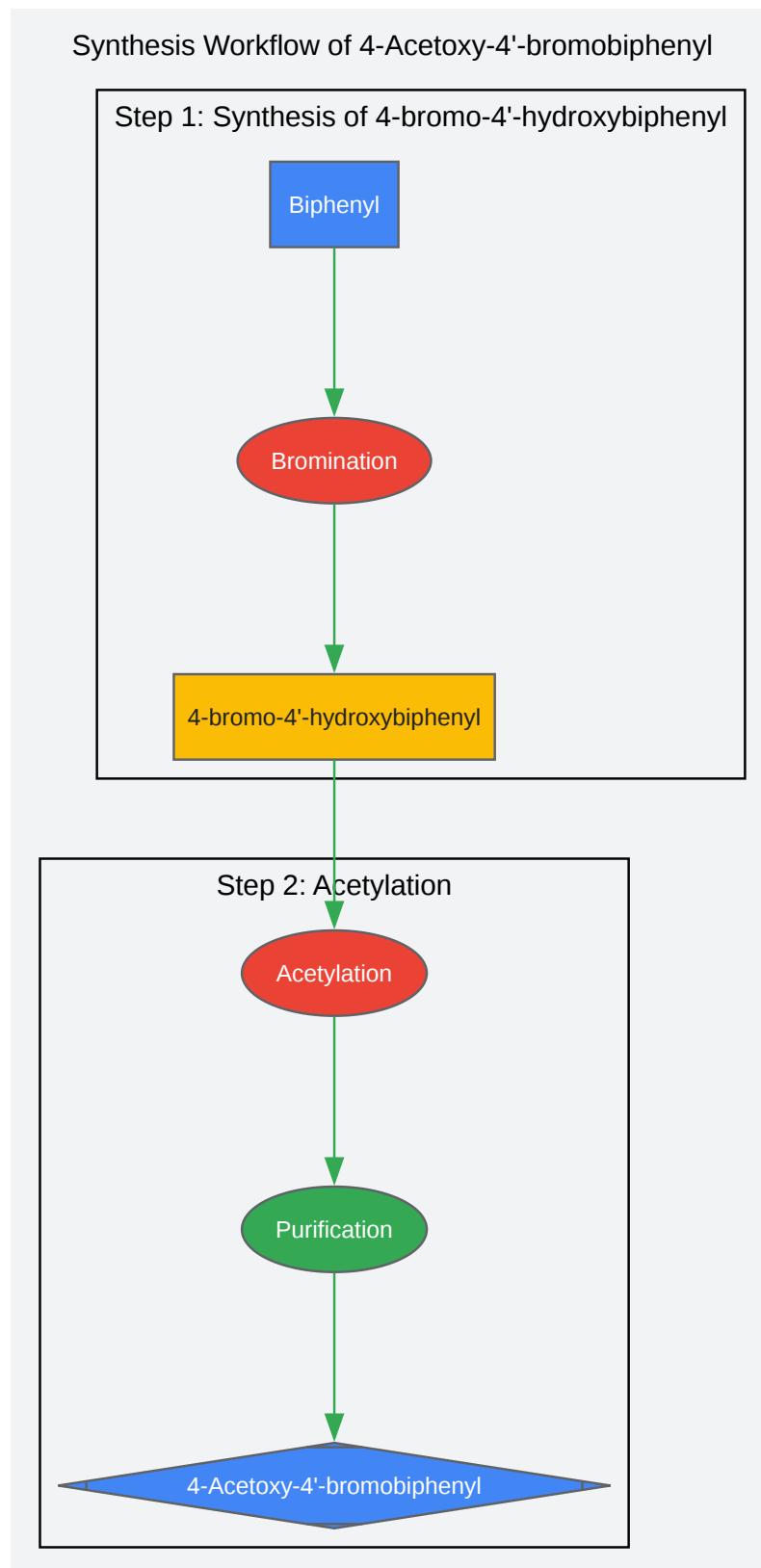
Materials:

- 4-bromo-4'-hydroxybiphenyl
- Acetic anhydride
- Pyridine or another suitable base catalyst
- A suitable solvent (e.g., dichloromethane, ethyl acetate)
- Ice bath
- Magnetic stirrer
- Round-bottom flask
- Hydrochloric acid (dilute solution)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator

## Procedure:

- Dissolve 4-bromo-4'-hydroxybiphenyl in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.
- Add a base catalyst, such as pyridine.
- Cool the mixture in an ice bath.
- Slowly add acetic anhydride to the cooled and stirred solution.
- Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).
- Quench the reaction by adding water or a dilute acid solution.
- Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **4-Acetoxy-4'-bromobiphenyl**.
- Purify the product by recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis of **4-Acetoxy-4'-bromobiphenyl**.



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Caption: A simplified workflow for the two-step synthesis of **4-Acetoxy-4'-bromobiphenyl**.

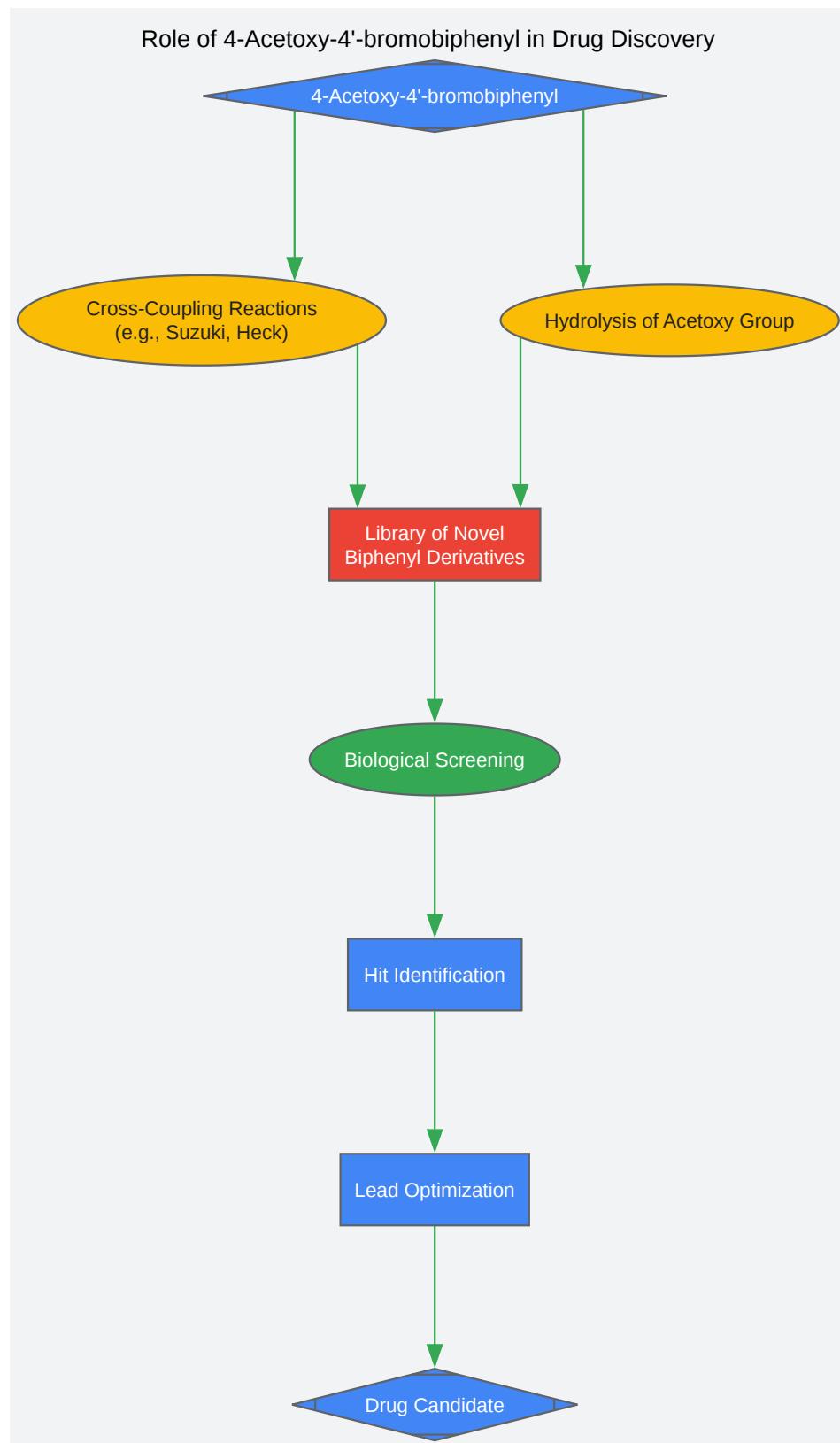
## Applications in Research and Drug Development

The biphenyl scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[1] Functionalized biphenyls, such as **4-Acetoxy-4'-bromobiphenyl**, serve as crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[1]

While specific biological activities or direct applications of **4-Acetoxy-4'-bromobiphenyl** in drug development are not extensively documented in publicly available literature, its structural motifs suggest potential areas of interest for researchers.

- **Intermediate for Lead Compound Synthesis:** The presence of a reactive bromine atom allows for the facile introduction of various substituents through cross-coupling reactions like the Suzuki-Miyaura or Heck reactions.[1] This enables the generation of diverse libraries of biphenyl-containing compounds for screening against various biological targets. The acetoxy group can be readily hydrolyzed to a hydroxyl group, providing another point for chemical modification.
- **Potential for Biological Activity:** The biphenyl structure is known to interact with a variety of biological targets. While no specific signaling pathway has been directly associated with **4-Acetoxy-4'-bromobiphenyl**, related brominated and biphenyl compounds have been investigated for their effects on various cellular processes. For instance, some brominated chalcone derivatives have been shown to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and death receptors. Further research would be needed to determine if **4-Acetoxy-4'-bromobiphenyl** possesses similar activities.

The logical relationship for its potential use in drug discovery is outlined in the diagram below.



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Caption: A logical workflow illustrating the utility of **4-Acetoxy-4'-bromobiphenyl** in the drug discovery process.

## Conclusion

**4-Acetoxy-4'-bromobiphenyl** is a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. Its well-defined chemical properties and the reactivity of its functional groups make it a versatile building block for the creation of more complex molecules. While its direct biological activity is not yet well-characterized, its role as a precursor to diverse libraries of biphenyl derivatives positions it as a compound of interest for researchers in the field of drug discovery. Further investigation into the pharmacological properties of its derivatives may unveil novel therapeutic applications.

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